molecular formula C10H18O3 B7781018 methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate

methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate

Cat. No.: B7781018
M. Wt: 186.25 g/mol
InChI Key: MXVBCRXQXNOQBQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate is a methyl ester derivative featuring a substituted tetrahydropyran (THP) ring. The compound’s structure includes a 2,2-dimethyltetrahydro-2H-pyran-4-yl group, which introduces steric and electronic modifications compared to simpler THP derivatives. Such esters are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the THP ring enhances metabolic stability and bioavailability.

Properties

IUPAC Name

methyl 2-(2,2-dimethyloxan-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2)7-8(4-5-13-10)6-9(11)12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVBCRXQXNOQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate typically involves the esterification of 2-(2,2-dimethyloxan-4-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(2,2-dimethyloxan-4-yl)acetic acid.

    Reduction: Formation of 2-(2,2-dimethyloxan-4-yl)methanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of THP-Based Acetates

Compound Name Substituents on THP Ring Ester Group Key Functional Groups
Methyl 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetate 2,2-Dimethyl Methyl Ester
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate None Methyl Ester
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate None Ethyl Ester
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate None Methyl Ester, Amino

Amino-substituted analogs introduce polar functional groups, enhancing hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Properties of THP-Based Acetates

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Solubility/Stability
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate 156002-64-1 C₈H₁₄O₃ 158.2 196.8 - Stable at 2–8°C
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate 103260-44-2 C₉H₁₆O₃ 172.2 228.3 - Lipophilic
Methyl tetrahydro-2H-pyran-4-carboxylate 110238-91-0 C₇H₁₂O₃ 144.17 196.8 -33.0 Low polarity
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate 477585-43-6 C₈H₁₅NO₃ 173.21 - - Hygroscopic; store at 2–8°C

Key Observations:

  • Boiling Points: Ethyl esters exhibit higher boiling points than methyl esters due to increased molecular weight and van der Waals interactions (e.g., 228.3°C vs. 196.8°C) .
  • Stability: Amino-substituted derivatives require stringent storage conditions (2–8°C, dry) compared to non-polar analogs .
  • Lipophilicity: The 2,2-dimethyl substitution in the target compound likely enhances lipophilicity, improving membrane permeability in biological systems.

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